HIR2 protein
Description
Properties
CAS No. |
149720-55-8 |
|---|---|
Molecular Formula |
C9H10N4 |
Synonyms |
HIR2 protein |
Origin of Product |
United States |
Scientific Research Applications
Chromatin Assembly and Gene Regulation
HIR2 is integral to the formation of the HIR complex, which includes HIR1, HIR3, and HPC2 proteins. This complex is essential for the deposition of histones onto DNA during the cell cycle in Saccharomyces cerevisiae. The HIR complex binds to nucleosomes, creating a stable protein-DNA complex that resists remodeling by the SWI/SNF complex, thereby regulating transcriptional repression of histone genes outside of S phase .
Key Findings:
- Nucleosome Assembly: The HIR complex exhibits nucleosome assembly activity similar to human HIRA, facilitating histone incorporation independent of DNA replication .
- Transcription Regulation: The switch between corepressor and coactivator roles of the HIR proteins is linked to histone acetylation dynamics .
Role in Fungal Virulence
Recent studies have highlighted the role of HIR proteins in fungal pathogens such as Candida albicans. The deletion of HIR1 has been shown to alter chromatin accessibility and enhance virulence by affecting the pathogen's interaction with host immune cells. This underscores the importance of chromatin homeostasis in pathogen fitness and suggests that targeting chromatin modifications could be a viable antifungal strategy .
Case Study:
- Impact on Virulence: Genetic ablation of HIR function leads to increased extracellular protease release, facilitating alternative nitrogen source scavenging and enhancing virulence in mouse models .
Potential Therapeutic Applications
The understanding of HIR2's role in gene regulation opens avenues for therapeutic interventions. By modulating the activity of HIR proteins or their associated complexes, researchers aim to develop strategies for diseases linked to chromatin dysregulation.
Research Directions:
- Antifungal Strategies: Investigating inhibitors that target the HIR complex could provide new treatments for fungal infections resistant to conventional therapies.
- Cancer Research: Given its role in transcriptional regulation, manipulating HIR2 may offer insights into cancer biology, particularly in tumors exhibiting aberrant histone gene expression.
Data Table: Summary of Research Findings on HIR2 Protein
Comparison with Similar Compounds
Comparative Analysis of HIR2 with Homologous Proteins
HIR2 vs. Human HIRA Protein
HIRA (Histone Cell Cycle Regulation Defective Homolog A) is the human homolog of yeast Hir1 and Hir2. It is encoded by a gene located in the DiGeorge syndrome critical region (22q11.2) .
Structural and Functional Comparison:
Functional Insights :
HIR2 vs. Schizosaccharomyces pombe Slm9
Slm9 is the fission yeast homolog of HIR2 and part of the HIRA-like complex (Hip1/Slm9/Hip3/Hip4) .
Comparative Overview:
| Feature | HIR2 (S. cerevisiae) | Slm9 (S. pombe) |
|---|---|---|
| Molecular Weight | 98 kDa | ~92 kDa |
| Complex Composition | Hir1, Hir3, Hpc2 | Hip1, Hip3, Hip4 |
| Function | Histone gene repression | Mitotic control, UV damage response |
| Regulatory Role | Chromatin remodeling | Cdc2 kinase activation |
Evolutionary Conservation and Functional Divergence
The HIR complex is evolutionarily conserved across eukaryotes, with homologs identified in Arabidopsis, Drosophila, and mammals .
Conservation of Core Components:
Functional Adaptation Across Species:
Table 1: Biochemical Properties of HIR Complexes
Preparation Methods
Tandem Affinity Purification (TAP)
The HIR2-containing complex is purified using a two-step TAP protocol:
-
Cell lysis :
-
Affinity chromatography :
-
IgG Sepharose capture (2 h, 4°C)
-
TEV protease cleavage (4°C overnight) to elute the complex
-
Calmodulin resin binding in the presence of 2 mM Ca²⁺
-
This method achieves >90% purity, as validated by SDS-PAGE and Western blotting.
Glycerol Gradient Ultracentrifugation
Further resolution of the HIR complex is achieved through 10%–40% glycerol velocity gradients:
| Parameter | Specification |
|---|---|
| Centrifuge | Beckman SW60Ti rotor |
| Speed | 55,000 rpm |
| Duration | 5 h at 4°C |
| Fraction volume | 90 μL |
| Molecular weight calibration | Thyroglobulin (669 kDa) |
The HIR complex migrates as a single peak in fractions 24–26, corresponding to 670 kDa (including tag contributions).
Biochemical Characterization of HIR2
Stoichiometric Analysis
Mass spectrometry-based NSAF (Normalized Spectral Abundance Factor) quantification reveals the HIR complex composition:
| Subunit | Copies per Complex | Molecular Weight (kDa) |
|---|---|---|
| Hir1 | 1 | 191.7 |
| Hir2 | 2 | 94.3 |
| Hir3 | 1 | 132.5 |
| Hpc2 | 2 | 67.0 |
Functional Assays
Nucleosome assembly activity is assessed using a radiolabeled 183-bp DNA template and HeLa core histones:
The HIR complex demonstrates histone deposition efficiency comparable to NAP1 (positive control), with 65 ± 8% DNA converted to nucleosomes at 50 nM concentration.
Challenges and Optimization
Solubility Issues
HIR2’s basic pI (10.05) necessitates high-salt buffers (>300 mM NaCl) to prevent aggregation. Screenings identify 400 mM NaCl as optimal for maintaining complex solubility without compromising SWI/SNF interaction.
Proteolytic Degradation
Protease inhibitors (1 mM PMSF, 1 μg/mL leupeptin) are critical during purification. N-terminal sequencing confirms intact HIR2 in final preparations when using fresh EDTA-free cocktails.
Applications in Chromatin Research
The purified HIR complex exhibits dual functionality:
-
Histone chaperone activity : Facilitates H3-H4 tetramer deposition
-
SWI/SNF antagonism : Blocks chromatin remodeling via nucleosome stabilization (IC₅₀ = 25 nM)
These properties make HIR2 indispensable for in vitro studies of:
-
Cell cycle-dependent histone gene regulation
-
Heterochromatin formation
-
ATP-dependent chromatin remodeler kinetics
Q & A
Q. What is the role of HIR2 within the HIR complex, and what experimental approaches are used to determine its interactions?
Q. How can researchers resolve contradictions in stoichiometric data regarding HIR2 abundance within the HIR complex?
HIR2 exhibits twice the spectral counts of Hir1 despite similar molecular weights. To address this:
- Normalized SAF (NSAF) : Adjust spectral counts by total complex counts to account for technical variability .
- Cross-validation : Use alternative proteases (e.g., trypsin vs. Lys-C) during MudPIT to ensure detection consistency .
- Functional assays : Compare HIR2 knockdown models to wild-type cells to assess dosage-dependent effects on histone gene repression .
Q. What strategies are employed to study HIR2's evolutionary conservation across species, and what functional insights do these comparisons provide?
- Comparative genomics : Identify homologs (e.g., S. cerevisiae Hir2 vs. human HIRA) using databases like UniProt or the Proteins API .
- Functional conservation : In S. pombe, Hir2 homologs (Slm9) are essential for histone H3.3 deposition, mirroring human HIRA’s role in DiGeorge syndrome .
- Cross-species complementation : Express human HIRA in yeast hir2Δ mutants to test functional rescue .
Q. How do researchers design experiments to investigate HIR2's role in histone deposition and heterochromatin formation?
- Chromatin Immunoprecipitation (ChIP) : Use anti-HIR2 antibodies to map binding sites at histone gene loci (e.g., HTA1 in yeast) .
- Electrophoretic Mobility Shift Assay (EMSA) : Test HIR2-nucleosome binding affinity under varying ionic conditions .
- Knockout models : Analyze heterochromatin stability in hir2Δ strains using fluorescence reporters (e.g., silenced URA3 gene) .
Q. What methodologies are used to analyze HIR2's interaction with nucleic acids and other regulatory proteins?
- Co-immunoprecipitation (Co-IP) : Validate interactions with histone chaperones (e.g., Asf1) using crosslinkers like formaldehyde .
- Yeast Two-Hybrid Screening : Identify novel HIR2-binding partners (e.g., transcription factors) through split-ubiquitin systems .
- Structural studies : Cryo-EM of the HIR complex bound to nucleosomes reveals conformational changes during SWI/SNF resistance .
Q. Methodological Guidelines
- Data validation : Cross-reference NSAF results with orthogonal techniques (e.g., quantitative Western blotting) .
- Ethical compliance : Document experimental modifications in ethics approval forms (e.g., Huron University College’s guidelines) .
- Resource utilization : Access protein interaction databases via the Proteins API for annotation and homolog identification .
Note: Commercial platforms (e.g., ) were excluded per reliability criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
